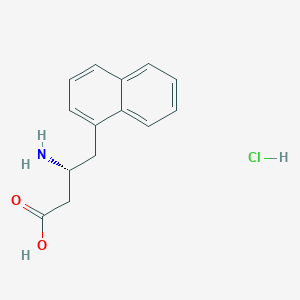

(R)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride is a chiral amino acid derivative. This compound is characterized by the presence of a naphthalene ring, which imparts unique chemical properties. It is often used in various scientific research fields due to its structural complexity and potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable naphthalene derivative.

Formation of the Amino Acid Backbone: This involves the introduction of the amino group and the butanoic acid chain. Common methods include reductive amination and alkylation reactions.

Chirality Induction: The ®-configuration is achieved through the use of chiral catalysts or chiral starting materials.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

®-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

Oxidation: Naphthoquinones and related derivatives.

Reduction: Primary and secondary amines.

Substitution: Halogenated or nitrated naphthalene derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₁₄H₁₆ClNO₂

- Molecular Weight : 265.74 g/mol

- CAS Number : 269398-90-5

This compound features a naphthalene ring attached to a butanoic acid backbone, contributing to its hydrophobic interactions and biological activity.

Synthesis and Production

The synthesis of (R)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride typically involves:

- Starting Materials : Naphthalene derivatives and amino acids.

- Intermediate Formation : The naphthalene ring is introduced through Friedel-Crafts acylation.

- Chiral Resolution : Achieved using chiral catalysts or auxiliaries to isolate the desired enantiomer.

- Hydrochloride Formation : Final conversion to hydrochloride salt using hydrochloric acid.

Industrial production may utilize continuous flow reactors and automated synthesis platforms for enhanced efficiency.

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : Notably inhibits squalene synthase with an IC₅₀ value of 90 nM, suggesting potential applications in cholesterol biosynthesis modulation.

Case Studies

- Squalene Synthase Inhibition :

- Demonstrated significant inhibition in vitro, indicating therapeutic potential in metabolic disorders.

- Therapeutic Applications :

- Investigated as a precursor for drug development, particularly in cancer therapy due to its ability to modulate critical metabolic pathways.

Applications in Research

The compound serves as a valuable tool across multiple scientific domains:

- Organic Synthesis : Acts as a building block for complex molecules.

- Biochemical Research : Studied for its role in protein binding and metabolic pathways.

- Pharmaceutical Development : Explored for therapeutic applications due to its inhibitory effects on key enzymes.

Mecanismo De Acción

The mechanism of action of ®-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA, affecting gene expression and cellular functions. The amino acid moiety may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

(S)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride: The enantiomer of the compound with different biological activities.

Naphthalene-1-acetic acid: A simpler derivative with different chemical properties.

Naphthalene-1-amine: A related compound with a primary amine group.

Uniqueness

®-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride is unique due to its chiral nature and the presence of both an amino acid and a naphthalene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Actividad Biológica

(R)-3-Amino-4-(naphthalen-1-yl)butanoic acid hydrochloride, a chiral amino acid derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article details its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₅ClN₂O₂

- Molecular Weight : Approximately 229.70 g/mol

- Functional Groups : Contains an amino group (-NH₂), a carboxylic acid group (-COOH), and a naphthalene moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- DNA Intercalation : The naphthalene ring can intercalate with DNA, influencing gene expression and cellular functions.

- Enzyme Interaction : The amino acid moiety may modulate the activity of enzymes and receptors involved in neurotransmission and other biochemical pathways.

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various pathogens, including Gram-positive bacteria.

Antimicrobial Properties

Research has demonstrated that this compound possesses significant antimicrobial activity. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 64 µg/mL. This suggests potential applications in treating resistant bacterial infections .

Anticancer Activity

In vitro studies have revealed that the compound exhibits notable anticancer effects. It has been tested against A549 human pulmonary cancer cells, where it significantly reduced cell viability by up to 63.4% at certain concentrations (p < 0.05). Further modifications to the compound structure have indicated enhanced anticancer activity, suggesting that structural optimization could lead to more effective therapeutic agents .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant S. aureus | 64 |

| E. faecalis | 128 |

| C. difficile | 128 |

Table 2: Anticancer Activity Against A549 Cells

| Compound Modification | Cell Viability (%) | Statistical Significance |

|---|---|---|

| Unmodified | 63.4 | p < 0.05 |

| 3,5-Dichloro substitution | 21.2 | p < 0.0001 |

| Ester derivative | 71.3 | Not significant |

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers evaluated the antimicrobial efficacy of various derivatives of naphthalene-containing compounds, including this compound. The results indicated that structural variations significantly influenced antimicrobial potency against resistant strains .

Case Study 2: Anticancer Research

A recent investigation into the anticancer properties of this compound showed promising results in reducing A549 cell viability through apoptosis induction pathways. The study emphasized the importance of structural modifications in enhancing therapeutic efficacy .

Propiedades

Número CAS |

269398-88-1 |

|---|---|

Fórmula molecular |

C14H15NO2 |

Peso molecular |

229.27 g/mol |

Nombre IUPAC |

(3R)-3-amino-4-naphthalen-1-ylbutanoic acid |

InChI |

InChI=1S/C14H15NO2/c15-12(9-14(16)17)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-7,12H,8-9,15H2,(H,16,17)/t12-/m1/s1 |

Clave InChI |

VEJIDCKYNSOIIN-GFCCVEGCSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)N.Cl |

SMILES isomérico |

C1=CC=C2C(=C1)C=CC=C2C[C@H](CC(=O)O)N |

SMILES canónico |

C1=CC=C2C(=C1)C=CC=C2CC(CC(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.